molecular formula C8H9NO B140167 1-(Pyridin-2-yl)cyclopropanol CAS No. 138835-98-0

1-(Pyridin-2-yl)cyclopropanol

Cat. No.: B140167
CAS No.: 138835-98-0
M. Wt: 135.16 g/mol
InChI Key: BFIKUCHBTBEAGT-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclopropanol is an organic compound with the molecular formula C8H9NO. It features a cyclopropanol ring attached to a pyridine ring, making it a unique structure with interesting chemical properties. This compound is known for its applications in various fields, including synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of pyridine with cyclopropanol under specific conditions. For instance, the visible-light-induced C4-selective functionalization of pyridinium salts with cyclopropanols has been reported . This method involves the use of blue LEDs for irradiation and employs N-amidopyridinium salts as reactants.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition metal catalysis under oxidative conditions to promote the ring-opening functionalization of cyclopropanols .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)cyclopropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions include β-pyridylated (aryl)ketones, aldehydes, and esters .

Scientific Research Applications

1-(Pyridin-2-yl)cyclopropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)cyclopropanol involves its interaction with various molecular targets and pathways. For instance, the compound can undergo ring-opening reactions to form β-keto radicals, which then participate in nucleophilic radical addition to electron-deficient heterocycles . This process is facilitated by the presence of transition metal catalysts or photoredox catalysis.

Comparison with Similar Compounds

1-(Pyridin-2-yl)cyclopropanol can be compared with other cyclopropanol derivatives, such as:

    1-Methylcyclopropanol: Similar in structure but lacks the pyridine ring.

    Cyclopropanol: The simplest form without any substituents.

    Cyclopropanol derivatives with different substituents: These compounds vary in their chemical properties and reactivity based on the nature of the substituents.

The uniqueness of this compound lies in its combination of the cyclopropanol ring and the pyridine ring, which imparts distinct chemical and biological properties .

Biological Activity

1-(Pyridin-2-yl)cyclopropanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropanol ring fused with a pyridine moiety. Its structural formula is given by:

C8H9N\text{C}_8\text{H}_9\text{N}

This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and receptor interactions. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. Inhibition of PDE10A has been linked to potential therapeutic effects in treating schizophrenia and other neuropsychiatric disorders .
  • Receptor Binding : It interacts with various receptors, influencing neurotransmitter systems, which may contribute to its psychoactive effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have suggested that compounds similar to this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotection against oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited PDE10A with an IC50 value in the nanomolar range, indicating high potency .
  • Animal Models : Animal studies have shown that administration of this compound leads to significant reductions in depressive-like behaviors in rodent models, suggesting its potential as an antidepressant .
  • Comparative Analysis : A comparative study involving similar cyclopropanol derivatives highlighted the unique binding affinity of this compound for specific PDE isoforms, which may explain its selective pharmacological profile .

Data Tables

Study TypeFindingsReference
In Vitro AssaysIC50 for PDE10A inhibition: Nanomolar range
Animal StudiesAntidepressant effects observed
Comparative AnalysisUnique binding affinity compared to analogs

Properties

IUPAC Name

1-pyridin-2-ylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8(4-5-8)7-3-1-2-6-9-7/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIKUCHBTBEAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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